molecular formula C6H5NO3 B13601239 Furan, 2-ethenyl-5-nitro- CAS No. 71258-91-8

Furan, 2-ethenyl-5-nitro-

Cat. No.: B13601239
CAS No.: 71258-91-8
M. Wt: 139.11 g/mol
InChI Key: LDDUFMLKAQVAAL-UHFFFAOYSA-N
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Description

Furan, 2-ethenyl-5-nitro- is a heterocyclic aromatic organic compound It is characterized by a furan ring substituted with an ethenyl group at the 2-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furan, 2-ethenyl-5-nitro- typically involves the bromination of 5-nitro-2-(2-nitroethenyl)furan followed by dehydrohalogenation of the dibromide

Industrial Production Methods: While specific industrial production methods for Furan, 2-ethenyl-5-nitro- are not extensively documented, the general approach involves large-scale bromination and dehydrohalogenation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Furan, 2-ethenyl-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The ethenyl group can participate in various substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used.

Major Products:

    Reduction of the nitro group: results in the formation of 2-ethenyl-5-aminofuran.

    Substitution reactions: can yield various halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Furan, 2-ethenyl-5-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Furan, 2-ethenyl-5-nitro- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.

Comparison with Similar Compounds

    Furan, 2-ethenyl-5-aminofuran: Similar structure but with an amino group instead of a nitro group.

    Furan, 2-bromo-5-nitro-: Contains a bromine atom instead of an ethenyl group.

    Furan, 2-ethenyl-5-chlorofuran: Contains a chlorine atom instead of a nitro group.

Uniqueness: Furan, 2-ethenyl-5-nitro- is unique due to the presence of both the ethenyl and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research .

Properties

IUPAC Name

2-ethenyl-5-nitrofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c1-2-5-3-4-6(10-5)7(8)9/h2-4H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDUFMLKAQVAAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(O1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221432
Record name Furan, 2-ethenyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71258-91-8
Record name Furan, 2-ethenyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071258918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2-ethenyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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